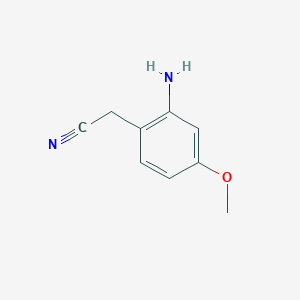

2-(2-Amino-4-methoxyphenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-(2-Amino-4-methoxyphenyl)acetonitrile" is a chemical compound with potential applications in various fields of chemistry and materials science. This compound is of interest due to its structural features and the functionalities it offers for further chemical modifications and applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from basic or readily available materials. For example, a similar compound, 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile, was synthesized from phthalide with a total yield of 51.1%, showcasing the complexity and efficiency of such synthetic routes (Wang Qing-xiu, 2012).

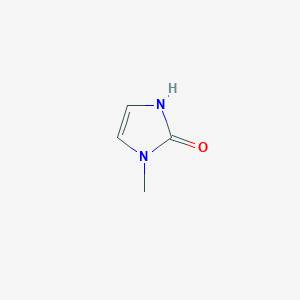

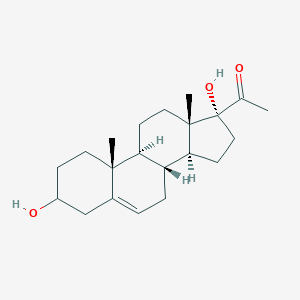

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(2-Amino-4-methoxyphenyl)acetonitrile" has been detailed through methods like X-ray crystallography, providing insights into the arrangement of atoms within the molecule and the spatial configuration of its functional groups. For instance, the crystal structure of a similar compound was determined to help understand the compound's potential interactions and reactivity (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

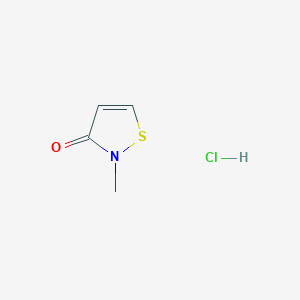

The chemical reactivity of such compounds includes their ability to undergo various reactions, forming new bonds or functional groups. For instance, acetylation, formylation, and reactions with primary and heterocyclic amines have been explored, demonstrating the compound's versatility in forming a range of derivatives with potential biological activity (O. Farouk et al., 2021).

Wissenschaftliche Forschungsanwendungen

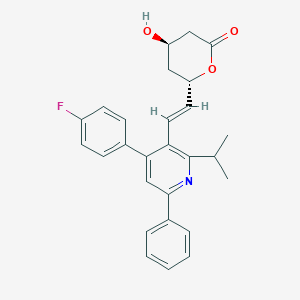

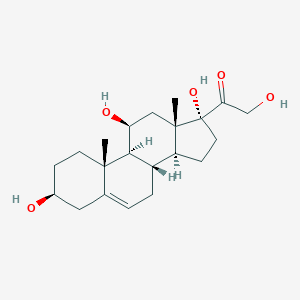

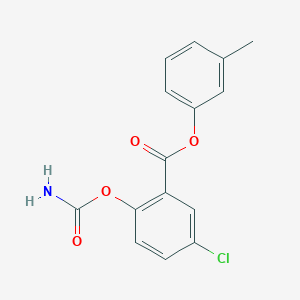

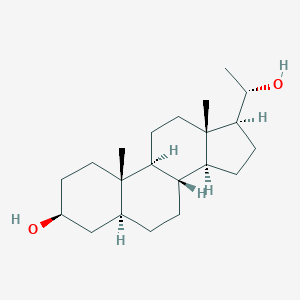

Crystalline Structure Analysis

- The compound, as part of a related derivative, was analyzed for its crystalline structure, revealing specific conformations of cyclopentene and oxazolidine rings (Uchida, Hattori, & Yamaura, 2007).

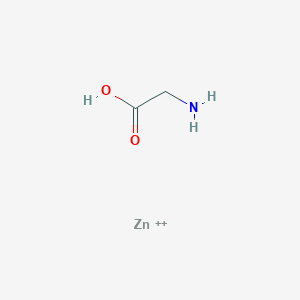

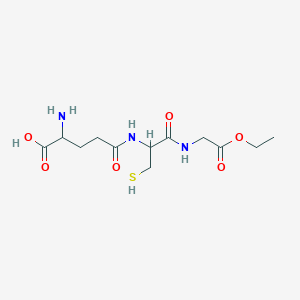

Fluorescent Labeling in Biochemistry

- A derivative of the compound served as a fluorescent labeling reagent for carnitine, demonstrating its utility in sensitive detection applications (Nakaya, Funabiki, Muramatsu, Shibata, & Matsui, 1999).

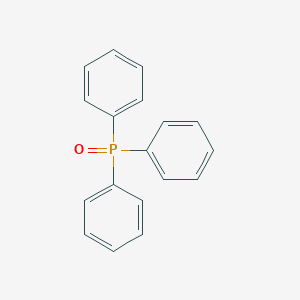

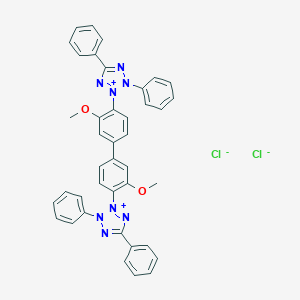

Ligand-Substitution in Chemistry

- In a study on tricarbonylrhenium(I) azadipyrromethene (ADPM) complexes, a derivative of the compound exhibited interesting ligand-substitution effects and its impact on crystal structure (Cibian, Bessette, O'Connor, Ferreira, & Hanan, 2015).

Synthesis and Chemical Reactivity

- The compound was used in synthesizing novel nitrogen heterocyclic compounds, showcasing its role as a versatile chemical building block (Farouk, Ibrahim, & El-Gohary, 2021).

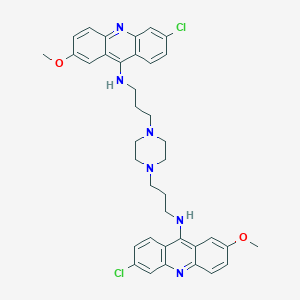

Spectroscopy and Molecular Docking

- Research included spectroscopic calculations and molecular docking studies of a related compound, highlighting its potential in anticancer applications (Eşme, 2021).

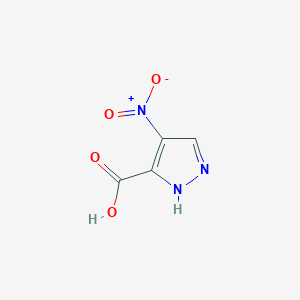

Acylation in Organic Chemistry

- The compound was involved in the acylation of amines and pyrazole, further illustrating its reactivity and potential in synthetic chemistry (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

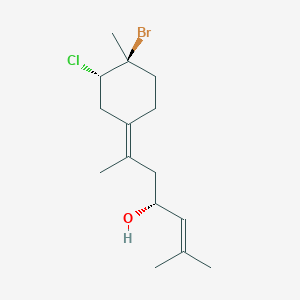

Sonochemistry and Non-Radical Reactions

- A study on sonication effects in non-radical reactions included the use of a methoxyphenyl derivative, providing insights into ultrasonic acceleration in chemistry (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Nucleophilic Aromatic Substitution

- The compound facilitated an unusual aromatic substitution to access indolenines, a constituent in natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).

Eigenschaften

IUPAC Name |

2-(2-amino-4-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRLGEBPPFEBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552207 |

Source

|

| Record name | (2-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-4-methoxyphenyl)acetonitrile | |

CAS RN |

118671-03-7 |

Source

|

| Record name | (2-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.